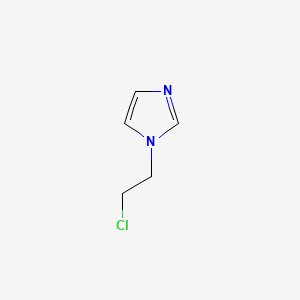

1-(2-Chloroethyl)imidazole

描述

Contextual Significance within Heterocyclic Chemistry and Biomedical Applications

1-(2-Chloroethyl)imidazole belongs to the class of nitrogen-containing heterocyclic compounds known as imidazoles. Imidazoles are five-membered aromatic rings containing two nitrogen atoms and are fundamental components of many important biological molecules, including the amino acid histidine, histamine, and purines found in nucleic acids. ajrconline.orgwikipedia.orglongdom.org The imidazole (B134444) ring's unique electronic properties, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, make it a crucial scaffold in medicinal chemistry. longdom.orgnih.gov

The significance of this compound lies in the combination of the stable imidazole core with a reactive 2-chloroethyl side chain. This chloroethyl group acts as a reactive electrophilic center, capable of undergoing nucleophilic substitution reactions. This reactivity makes this compound a valuable synthetic intermediate for creating more complex heterocyclic systems and introducing additional functional groups. Its versatility allows chemists to access a diverse range of chemical structures that might otherwise require more intricate synthetic pathways.

In the realm of biomedical applications, the presence of the bis(2-chloroethyl)amino group in related structures suggests potential alkylating properties, which are significant for biological interactions, including with DNA. ontosight.ai This has made compounds with this structural motif subjects of interest in the development of anticancer agents. ontosight.aiontosight.ai Research has explored the potential of similar compounds to interfere with DNA replication and cell division by inducing DNA cross-links, which can lead to cell cycle arrest and apoptosis in cancer cells. ontosight.ai The broader class of imidazole derivatives has been investigated for a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. ajrconline.orgresearchgate.net

Historical Trajectory of Research on Imidazole-Containing Chloroethyl Derivatives

The study of imidazole and its derivatives dates back to the 19th century, with the first synthesis of imidazole itself reported in 1858 by German chemist Heinrich Debus. wikipedia.orgresearchgate.netresearchgate.net The systematic exploration of substituted imidazoles gained momentum throughout the 20th century as their fundamental importance in biological processes and potential for pharmaceutical applications became increasingly recognized.

The incorporation of chloroethyl substituents into imidazole structures became particularly significant following the discovery of the biological activity of alkylating agents. The chloroethyl group's ability to act as a reactive center for forming covalent bonds with biological macromolecules was a key discovery. This structural feature has proven essential in the design of various bioactive compounds, including those with anticancer properties. researchgate.net

The development of synthetic methodologies has been crucial to the advancement of research in this area. Historically, the synthesis of N-substituted imidazoles, such as this compound, involved the reaction of imidazole with halogenated aliphatic groups in the presence of a base in polar solvents at high temperatures. mdpi.com Over time, more sophisticated methods have been developed to improve yields and control regioselectivity. The accessibility of this compound through established alkylation methods has contributed to its role as an important building block in research.

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYDDUXWFSPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373926 | |

| Record name | 1-(2-chloroethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92952-84-6 | |

| Record name | 1-(2-chloroethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1 2 Chloroethyl Imidazole

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chlorine atom on the ethyl side chain of 1-(2-chloroethyl)imidazole is a good leaving group, facilitating numerous nucleophilic substitution (SN2) reactions. This reactivity is a cornerstone for creating a library of imidazole-based compounds with varied functional groups.

Formation of Amine Derivatives (e.g., piperidine (B6355638), secondary amines)

The reaction of this compound derivatives with various primary and secondary amines is a common strategy to introduce new nitrogen-containing functionalities. These reactions typically proceed by the nucleophilic attack of the amine on the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond.

For instance, chloroacetyl imidazole (B134444) derivatives, which are structurally related, have been shown to react with different secondary amines in the presence of a base like triethylamine (B128534) to produce a series of novel imidazole analogues. amazonaws.com This general principle extends to the chloroethyl moiety, where the nitrogen of a secondary amine like piperidine or other dialkylamines acts as the nucleophile. The reaction is often facilitated by a base to neutralize the hydrogen chloride generated, driving the reaction to completion. Cesium hydroxide (B78521) has been noted as an effective promoter for the selective N-monoalkylation of primary amines, which can be applied to create secondary amine derivatives from this compound. organic-chemistry.org

Table 1: Examples of Amine Derivative Synthesis

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| This compound derivative | Secondary Amine (e.g., Piperidine) | Base (e.g., Triethylamine), Solvent | N-alkylated amine derivative |

Thioether and Sulfonyl Derivative Synthesis

Thioether derivatives of this compound can be readily synthesized by reacting it with a thiol or a thiolate salt. The sulfur nucleophile attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming a thioether linkage (-S-).

A prominent example involves the reaction of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole with mercaptans like 2-mercaptoethanol (B42355) or methyl thioglycolate. researchgate.net The reaction with sodium sulfide (B99878) can also be used to create thioethers. beilstein-journals.org

These thioether derivatives can be further functionalized through oxidation. Treatment of the synthesized thioether with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the sulfide to a sulfonyl group (-SO₂-). researchgate.netmdpi.com This two-step process—nucleophilic substitution followed by oxidation—provides a versatile route to sulfonyl-functionalized imidazoles, which are of interest in medicinal chemistry. researchgate.netresearchgate.net

Table 2: Synthesis of Thioether and Sulfonyl Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | 1. Methyl thioglycolate | 2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate |

Azide (B81097) Formation and Click Chemistry Applications

The chloroethyl group is an excellent precursor for the synthesis of an azidoethyl derivative. The reaction of this compound with sodium azide (NaN₃) in a suitable solvent like acetone (B3395972) or DMF readily substitutes the chlorine atom to form 1-(2-azidoethyl)imidazole. nih.govresearchgate.net This transformation is a key step in preparing imidazole derivatives for "click chemistry."

The resulting azide, such as 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole, is a versatile building block for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govorganic-chemistry.orgnih.gov This powerful and highly efficient reaction involves the coupling of the terminal azide with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govtcichemicals.com This methodology allows for the straightforward conjugation of the imidazole moiety to a wide variety of molecules, including biomolecules and functional materials, by linking it through the inert and stable triazole bridge. tcichemicals.com

Oxidative Transformations of Chloroethyl-Imidazole Systems (e.g., to carboxylic acids)

While the chloroethyl group itself is relatively stable to oxidation, other substituents on the imidazole ring can be selectively oxidized. In systems containing a 1-(2-chloroethyl) group and an oxidizable substituent like a methyl group, the latter can be transformed into a carboxylic acid.

A well-documented example is the oxidation of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole. nih.govnih.gov Treatment of this compound with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution containing sodium bicarbonate results in the conversion of the 2-methyl group into a carboxyl group. nih.gov This yields 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid. derpharmachemica.com The reaction is typically performed under reflux for several hours, and the desired carboxylic acid is precipitated upon acidification of the reaction mixture. nih.gov This oxidative strategy provides access to important intermediates, such as imidazolyl carboxylic acids and their corresponding acid chlorides, which are valuable for further derivatization, for example, in the synthesis of amides. nih.govderpharmachemica.com

Grafting Reactions onto Polymeric Materials for Functionalization

The reactivity of the chloroethyl group can be exploited to covalently attach, or "graft," the imidazole moiety onto polymeric backbones. This functionalization strategy is used to impart the specific chemical properties of the imidazole ring, such as its proton-conducting or metal-coordinating abilities, to the bulk polymer.

A clear example of this is the grafting of 1-(2-chloroethyl)-1H-imidazole hydrochloride onto dipyridyl polybenzimidazole (DPPBI) polymers. nih.gov In this process, the polymer is first dissolved in a solvent like dimethylacetamide (DMAc). Then, 1-(2-chloroethyl)-1H-imidazole hydrochloride is added, and the reaction is stirred at an elevated temperature (e.g., 60 °C). nih.gov The nucleophilic sites on the polymer backbone react with the electrophilic chloroethyl group, forming a covalent bond and grafting the imidazole side chains onto the polymer. This modification has been shown to increase the density of nitrogen sites, creating a more extensive proton transport network and thereby improving the proton conductivity of the polymer membrane, particularly for applications in high-temperature proton exchange membranes. nih.gov This "grafting to" approach is a powerful method for tailoring the surface and bulk properties of materials. frontiersin.orgupc.edu

Biological Activities and Mechanistic Investigations of 1 2 Chloroethyl Imidazole and Its Derivatives

Anticancer Research Applications

The investigation into 1-(2-Chloroethyl)imidazole and its related compounds has revealed a range of applications in anticancer research. These applications primarily stem from their ability to induce cellular damage and disrupt processes essential for cancer cell survival and division.

Alkylating Mechanisms and DNA Interactions

A primary mode of action for this compound and its derivatives is their function as alkylating agents that directly interact with and damage cellular DNA. This interaction is a key driver of their cytotoxic effects against cancer cells.

Derivatives of this compound have been shown to induce the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death. For instance, studies on compounds such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have demonstrated their ability to form these cross-links in a concentration-dependent manner. nih.govresearchgate.net The proposed mechanism involves the generation of a reactive chloroethyldiazo species, which is implicated in the formation of chloroethyl-DNA adducts that subsequently convert to interstrand cross-links. nih.govresearchgate.net This process often shows a higher efficacy in transformed or cancerous cells compared to normal cells. nih.govresearchgate.net

The formation of these cross-links is a critical event in the anticancer activity of these compounds. A linear correlation has been observed between the extent of DNA interstrand cross-link formation and cell death in cancer cell lines. nih.govresearchgate.net

Table 1: DNA Cross-linking Activity of a this compound Derivative

| Cell Line | Compound | Effect |

| VA-13 (SV40-transformed human embryo) | 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one | Concentration-dependent DNA interstrand cross-link formation |

| IMR-90 (Normal human embryo) | 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one | Little to no interstrand cross-link formation |

The biological activity of chloroethyl compounds is often mediated by their metabolic activation to reactive species. In the case of compounds structurally related to this compound, the chloroethyl group is a primary site of metabolism, leading to the formation of chloroacetaldehyde (B151913). acs.orgnih.govlatrobe.edu.au Chloroacetaldehyde is a known mutagenic DNA alkylating agent that can explain the biological activity of its parent compounds. acs.orgnih.govlatrobe.edu.au

Studies on the oxidative metabolism of related 1-(2-chloroethyl) compounds have shown that they are oxidized at the chloroethyl substituent to yield chloroacetaldehyde. acs.orgnih.govlatrobe.edu.au This reactive aldehyde can then form various DNA adducts, which are promutagenic lesions. nih.govresearchgate.net For example, chloroacetaldehyde has been shown to induce the formation of etheno adducts in the DNA of B-lymphoid cell lines. nih.govresearchgate.net These adducts can interfere with proper DNA replication and transcription, contributing to the cytotoxic effects of the parent compound. The formation of non-cyclic adducts with cytosine in double-stranded DNA is also possible, further highlighting the diverse ways in which these reactive metabolites can damage DNA. nih.gov

Table 2: Metabolic Production of Chloroacetaldehyde from 1-(2-Chloroethyl) Compounds

| Parent Compound | Initial Concentration | Chloroacetaldehyde Produced |

| 1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene (CBzM) | 300 µM | 78 µM |

| 1-(2-chloroethyl)-3-methyl-3-(methylcarbamoyl)triazene (CMM) | 300 µM | 58 µM |

Cellular Pathway Modulation

Beyond direct DNA damage, derivatives of this compound can also exert their anticancer effects by modulating critical cellular pathways involved in cell division and the maintenance of DNA integrity.

Several imidazole-based compounds have been identified as potent inhibitors of microtubule dynamics. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule polymerization can lead to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest, which can ultimately trigger apoptosis (programmed cell death). nih.gov

Research on various imidazole (B134444) derivatives has demonstrated their ability to inhibit tubulin polymerization, the process by which microtubules are formed. nih.govnih.gov This inhibition leads to a disruption of the intracellular microtubule cytoskeleton and subsequent cell cycle arrest. Some imidazole chalcones, for instance, have been shown to induce prolonged mitotic arrest in cancer cells by affecting microtubule dynamics. nih.gov The inhibitory concentration (IC50) values for tubulin polymerization for some of these compounds are in the low micromolar range, indicating their potency. nih.gov

Table 3: Inhibition of Tubulin Polymerization by Imidazole Derivatives

| Compound | Cell Line | IC50 for Tubulin Polymerization (µM) |

| Compound 6 (imidazopyridine scaffold) | MCF-7 | 6.1 ± 0.1 |

| Compound 8 (imidazopyridine scaffold) | MCF-7 | 13.1 ± 0.3 |

| Compound 9 (imidazopyridine scaffold) | MCF-7 | 12.8 ± 0.2 |

| O-7 (2-Aryl-1H-benzo[d]imidazole derivative) | A549 | 0.236 ± 0.096 |

| O-10 (2-Aryl-1H-benzo[d]imidazole derivative) | A549 | 0.622 ± 0.13 |

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. They are critical targets for cancer chemotherapy because their inhibition leads to DNA damage and cell death. Some imidazole and 2-chloroethylnitrosourea derivatives have been shown to act as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov

Mechanistic studies have revealed that these compounds can inhibit the plasmid relaxation activity of both types of topoisomerases. nih.gov For example, novel 2-chloroethylnitrosourea derivatives of Hoechst 33258 have been demonstrated to be effective inhibitors of both Topo I and Topo II. nih.gov Furthermore, certain imidazole-2-thiones linked to acenaphthylenone have shown potent inhibitory activity against topoisomerase II, with IC50 values comparable to the established anticancer drug doxorubicin. nih.gov

Table 4: Topoisomerase II Inhibitory Activity of Imidazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5h (imidazole-2-thione derivative) | Topo II | 0.34 | Doxorubicin | 0.33 |

| 5b (imidazole-2-thione derivative) | Topo II | 0.54 | Doxorubicin | 0.33 |

Induction of Apoptosis and Cell Cycle Perturbations

Derivatives of this compound have been investigated for their potential to induce programmed cell death, or apoptosis, a key mechanism in anticancer therapy. researchgate.netmdpi.com Studies on various imidazole-containing compounds have demonstrated their ability to trigger apoptotic pathways in cancer cells. For instance, treatment of colon cancer cells with imidazole has been shown to lead to the condensation of chromatin, cell detachment, and the formation of apoptotic nuclei. nih.gov This process is often mediated by the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.gov In DLD-1 colon cancer cells, imidazole treatment resulted in the activation of caspase-3, caspase-8, and caspase-9. nih.gov

Furthermore, imidazole derivatives can influence the expression of proteins that regulate apoptosis. nih.gov Research has indicated that imidazole can suppress the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors the induction of apoptosis. The tumor suppressor protein p53 and cytochrome c are also implicated in the apoptotic response triggered by imidazole compounds. nih.gov

In addition to inducing apoptosis, imidazole derivatives have been shown to cause perturbations in the cell cycle of cancer cells. mdpi.com The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can inhibit the proliferation of cancer cells. rsc.org For example, a study on the monofunctional alkylating agent 1-chloroethyl-2-chloromethyl-2-imidazoline hydrochloride, a compound structurally related to this compound, revealed a cell-cycle state nonspecific cytotoxic effect. nih.gov This suggests that the compound can kill cancer cells regardless of their phase in the cell cycle. Other studies have shown that imidazole derivatives can cause cell cycle arrest at different phases. For instance, in colon cancer cells, imidazole treatment led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the S and G2/M phases. nih.gov Some benzimidazole (B57391) derivatives have been found to induce cell cycle arrest at the G1, S, or G2 phases in different cancer cell lines. mdpi.com The disruption of microtubules, which are essential for mitosis, is another mechanism by which certain imidazole-related compounds can induce cell cycle arrest, typically at the G2/M phase. semanticscholar.orgnih.gov

The table below summarizes the effects of imidazole derivatives on apoptosis and cell cycle in different cancer cell lines.

| Cell Line | Compound Type | Effect on Apoptosis | Effect on Cell Cycle |

| DLD-1 (Colon Cancer) | Imidazole | Induction of apoptosis via caspase activation | G0/G1 phase arrest |

| HCT-116 (Colon Cancer) | Imidazole | Reduced cell viability | G0/G1 phase arrest |

| NB4 (Leukemia) | Imidazole derivatives | Induction of apoptosis | Anti-proliferative effect |

| K562 (Leukemia) | Imidazole derivative (L-7) | Induction of apoptosis | Anti-proliferative effect |

| A549 (Lung Cancer) | Benzimidazole derivative | - | G1 and G2 phase arrest |

| MDA-MB-231 (Breast Cancer) | Benzimidazole derivative | - | G1 and S phase arrest |

| SKOV3 (Ovarian Cancer) | Benzimidazole derivative | - | S and G2 phase arrest |

| HL-60 (Leukemia) | COH-203 (imidazole-related) | Induction of apoptosis | G2/M phase arrest |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress represent a significant mechanism through which this compound and its derivatives may exert their anticancer effects. nih.govmdpi.comnews-medical.net ROS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) anion (O₂⁻), and hydroxyl radical (•OH), are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced damage. nih.gov

Several studies have implicated ROS generation in the anticancer activity of various imidazole-containing compounds. researchgate.netnih.gov For example, the treatment of DLD-1 colon cancer cells with imidazole was found to enhance the generation of ROS, which contributed to the activation of apoptosis and cell cycle arrest. nih.gov The induction of intracellular oxidative stress is a key factor in the dose-dependent cytotoxicity of some imidazole-based metal complexes in breast cancer cells. nih.gov This oxidative stress can lead to a decrease in the mitochondrial membrane potential, a critical event in the initiation of the intrinsic apoptotic pathway. nih.gov

The table below summarizes the role of ROS in the anticancer activity of imidazole derivatives.

| Compound Type | Cancer Cell Line | Role of ROS |

| Imidazole | DLD-1 (Colon Cancer) | Enhanced ROS generation leading to apoptosis and cell cycle arrest |

| Oxidovanadium(IV) complex with imidazole ligand | MCF-7 (Breast Cancer) | Induction of intracellular oxidative stress and mitochondrial membrane potential disruption |

| Imidazole platinum(II) complexes | Breast Cancer Cells | Increased ROS production associated with induced apoptosis |

Structure-Activity Relationship Studies in Anticancer Analogs

The exploration of structure-activity relationships (SAR) is crucial for the rational design and optimization of this compound analogs as potent anticancer agents. mdpi.comresearchgate.netelsevierpure.com SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov For imidazole-based anticancer compounds, several structural modifications have been investigated to enhance their efficacy.

One of the key areas of focus in SAR studies of imidazole derivatives is the substitution pattern on the imidazole ring itself. The nature and position of substituents can significantly influence the compound's interaction with its biological target. For instance, in a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives, specific substitutions were found to be more active against certain cancer cell lines. nih.gov

Another important aspect is the nature of the substituent at the N1 position of the imidazole ring. The 2-chloroethyl group in this compound is a reactive alkylating moiety that can form covalent bonds with nucleophilic sites in biomolecules such as DNA. The modification of this N1-substituent can alter the compound's reactivity and biological activity. For example, replacing the chloroethyl group with other alkyl or aryl groups can modulate the compound's lipophilicity, which in turn affects its cellular uptake and distribution.

The table below highlights some key structural features and their impact on the anticancer activity of imidazole analogs.

| Structural Feature | Modification | Impact on Anticancer Activity |

| Substitution on Imidazole Ring | Varies (e.g., methyl, phenyl) | Influences potency and selectivity against different cancer cell lines |

| N1-Substituent | Alkylating group (e.g., 2-chloroethyl) | Confers alkylating ability, crucial for DNA interaction |

| N1-Substituent | Aromatic ring | Can enhance antiproliferative activity |

| Overall Molecular Shape | Planarity, steric bulk | Affects binding to biological targets |

| Electronic Properties | Electron-donating/withdrawing groups | Modulates reactivity and interaction with targets |

Role in Supramolecular Complexes as Anticancer Agents (e.g., Metal Complexes)

The incorporation of this compound and its derivatives into supramolecular complexes, particularly metal complexes, represents a promising strategy for the development of novel anticancer agents. nih.govnih.govrsc.org Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. frontiersin.orgmdpi.com In the context of cancer therapy, the formation of metal complexes with imidazole-based ligands can lead to compounds with enhanced stability, improved cellular uptake, and novel mechanisms of action compared to the individual components. eurjchem.com

The imidazole ring, with its nitrogen atoms, is an excellent ligand for coordinating with various metal ions, including platinum, palladium, ruthenium, and copper. nih.gov Platinum-based drugs, such as cisplatin (B142131), are widely used in cancer chemotherapy, and the development of new platinum complexes with improved efficacy and reduced side effects is an active area of research. nih.gov Imidazole-containing ligands can be used to synthesize novel platinum(II) complexes that exhibit significant cytotoxic effects against various cancer cell lines. nih.govmdpi.com For example, a platinum complex with an imidazole functionalized at the N1 position has shown superior activity compared to cisplatin in certain cancer cell lines. nih.gov

Palladium(II) complexes with imidazole ligands have also been investigated as potential anticancer agents due to their structural similarities to platinum(II) complexes. nih.gov While often less toxic than their platinum counterparts, the challenge lies in improving their stability to ensure they reach their pharmacological target. nih.gov Ruthenium complexes are another class of metal-based anticancer agents that have garnered significant interest. Their unique coordination chemistry allows for the design of complexes with diverse structures and biological activities.

The mechanism of action of these metal complexes often involves interaction with DNA, similar to cisplatin. nih.gov However, they can also induce cancer cell death through other pathways, such as the generation of reactive oxygen species (ROS) and the induction of apoptosis. mdpi.com The supramolecular nature of these complexes can also be exploited to improve drug delivery. For instance, macrocyclic hosts can encapsulate anticancer drugs, enhancing their solubility and facilitating their transport to cancer cells. mdpi.com

The table below provides examples of metal complexes with imidazole-based ligands and their potential as anticancer agents.

| Metal Ion | Ligand Type | Potential Anticancer Application |

| Platinum(II) | Imidazole derivatives | Treatment of various cancers, potentially overcoming cisplatin resistance |

| Palladium(II) | Imidazole derivatives | Development of less toxic alternatives to platinum-based drugs |

| Ruthenium(III) | Imidazole derivatives | Design of novel anticancer agents with unique mechanisms of action |

| Copper(II) | Imidazole derivatives | Exploration of alternative metal-based therapies |

Antimicrobial Research Focus

Antibacterial Efficacy and Spectrum of Activity

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.govnih.govfrontiersin.orgmdpi.comniscpr.res.inmdpi.com S. aureus is a major human pathogen responsible for a wide range of infections, and the emergence of MRSA has posed a significant challenge to public health. nih.gov

Studies on various imidazole-containing compounds have demonstrated their potential antibacterial activity. nih.govfrontiersin.org For example, certain 5-nitroimidazole/pyrrole hybrids have shown activity against multi-drug resistant S. aureus, although their minimum inhibitory concentrations (MICs) were higher than that of the reference drug ceftriaxone. nih.gov The antibacterial efficacy of imidazole derivatives can be influenced by the nature of the substituents on the imidazole ring and the length of the alkyl chain at the N1 position. nih.govfrontiersin.org In a study of imidazole chloride ionic liquids, the toxicity to S. aureus increased with the length of the cation side chain, which was attributed to increased hydrophobicity. nih.govfrontiersin.org

The mechanism of antibacterial action of imidazole derivatives against S. aureus can involve the disruption of the bacterial cell membrane. nih.govfrontiersin.org This can lead to the dissipation of the membrane potential, which is crucial for bacterial metabolism and respiration. nih.govfrontiersin.org Furthermore, some imidazole compounds can induce the production of reactive oxygen species (ROS) within the bacterial cells, leading to oxidative stress and subsequent cell death. nih.govfrontiersin.org

The potential for synergistic effects when combining imidazole derivatives with other antimicrobial agents has also been explored. For instance, synergy between the imidazole antifungal miconazole (B906) and the antiseptic chlorhexidine (B1668724) has been observed against MRSA. mdpi.com Such combinations could be a valuable strategy to combat drug-resistant bacterial infections. researchgate.netnih.gov

The table below presents data on the antibacterial activity of various imidazole derivatives against Staphylococcus aureus and MRSA.

| Compound Type | Strain | Activity Measure | Result |

| 5-nitroimidazole/pyrrole hybrids | Multi-drug resistant S. aureus | MIC | 20–40 µM |

| Imidazole chloride ionic liquids (C₂-C₁₆) | S. aureus | EC₅₀ | 0.5 x 10⁻³ - 76.7 mM (activity increases with chain length) |

| Miconazole | S. aureus SH1000 | MIC | 19.5 µg/mL |

| Miconazole | MRSA | MIC | 127.4 µg/mL |

Activity against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

Derivatives of this compound have demonstrated notable antibacterial activity against various Gram-negative pathogens. The imidazole core is a significant pharmacophore, and its derivatives have been synthesized and evaluated for their efficacy against bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Gram-negative bacteria are often more resistant to antibiotics due to their complex outer membrane, which contains lipopolysaccharides. nih.gov

Research into nitroimidazole derivatives, a class of compounds that includes derivatives of this compound, has shown them to be effective therapeutic agents against infections caused by anaerobic Gram-negative bacteria. nih.gov For instance, specific coumarin (B35378) derivatives containing an imidazole skeleton have been tested for their antibacterial activities against E. coli. nih.gov Furthermore, certain quinolone/imidazole hybrids have exhibited potent activity against P. aeruginosa. One such compound, 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed a Minimum Inhibitory Concentration (MIC) value of 460 nM against P. aeruginosa, which was significantly lower than reference drugs like chloramphenicol (B1208) and norfloxacin. nih.gov

Studies on N-alkylimidazole derivatives have also revealed activity against P. aeruginosa, particularly in inhibiting biofilm formation, a key virulence factor. nih.govmdpi.com It has been observed that long-chain alkyl derivatives of imidazole exhibit improved anti-biofilm properties. nih.gov

| Derivative Class | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Quinolone/imidazole hybrid | Pseudomonas aeruginosa | MIC value of 460 nM | nih.gov |

| Coumarin/imidazole hybrid | Escherichia coli | General antibacterial activity noted | nih.gov |

| N-octylimidazole (NOI) | Pseudomonas aeruginosa | Potent anti-biofilm activity | nih.gov |

| General Imidazole Derivatives | Escherichia coli, Pseudomonas aeruginosa | Activity primarily through membrane disruption | nano-ntp.com |

Mechanistic Insights into Antibacterial Action

The antibacterial mechanism of this compound derivatives, particularly nitroimidazoles, is a multi-step process that leads to cell death. nih.gov The primary mechanism involves the intracellular reduction of the nitro group. nih.gov

Prodrug Activation : The nitroimidazole compound acts as a prodrug. Inside the anaerobic bacterial cell, it undergoes a one-electron reduction of its nitro group. nih.gov

Formation of Radical Species : This reduction process converts the compound into a short-lived, unstable nitro radical anion. This radical anion subsequently decomposes, giving rise to a nitrite (B80452) anion and an imidazole radical. nih.gov

DNA Damage : These highly reactive and toxic radical species are the primary agents of antibacterial action. They interact with bacterial DNA, inhibiting its synthesis and causing significant damage, such as strand breaks. This disruption of DNA integrity ultimately leads to cell death. nih.gov

In addition to DNA damage, other mechanisms have been identified for imidazole derivatives. Some derivatives function by disrupting the bacterial cell membrane, leading to a loss of cellular integrity and leakage of cytoplasmic contents. nano-ntp.comfrontiersin.org This membrane disruption can be facilitated by the amphiphilic nature of certain imidazole derivatives, where the molecule inserts into the phospholipid bilayer of the bacterial membrane. frontiersin.org This action dissipates the membrane potential, which is crucial for bacterial metabolism and respiration, further contributing to cell death. frontiersin.org

Antifungal Efficacy and Related Mechanisms

Imidazole derivatives are a cornerstone of antifungal therapy, exhibiting a broad spectrum of activity. Their efficacy stems from a multi-pronged attack on fungal cellular processes, primarily targeting the synthesis and integrity of the fungal cell membrane.

Ergosterol (B1671047) Biosynthesis Inhibition via Cytochrome P450 Demethylase Targeting

The principal mechanism of antifungal action for imidazole derivatives is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.gov

Imidazole antifungals specifically target and inhibit a key enzyme in the ergosterol biosynthetic pathway: lanosterol (B1674476) 14α-demethylase. frontiersin.orgwikipedia.org This enzyme is a fungal cytochrome P450, often designated as CYP51. nih.govnih.gov The imidazole moiety of the drug binds to the heme iron atom in the active site of CYP51, preventing it from catalyzing the oxidative removal of the 14α-methyl group from lanosterol. wikipedia.orgnih.gov

This inhibition blocks the conversion of lanosterol to ergosterol. frontiersin.org The consequences of this enzymatic blockade are twofold:

Ergosterol Depletion : The fungal cell is deprived of ergosterol, which compromises the structural integrity and function of the cell membrane. nih.gov

Toxic Sterol Accumulation : The inhibition of CYP51 leads to the accumulation of lanosterol and other toxic 14α-methylated sterol precursors. frontiersin.orgnih.gov These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and enzymatic functions, which is detrimental to fungal growth. researchgate.net

Disruption of Fungal Cell Membrane Integrity

The inhibition of ergosterol synthesis directly leads to the disruption of fungal cell membrane integrity. The depletion of ergosterol and the incorporation of toxic sterol precursors alter the physicochemical properties of the membrane, leading to increased permeability and leakage of essential intracellular components. researchgate.net This loss of membrane integrity impairs vital cellular functions, including nutrient transport and the maintenance of ionic gradients, ultimately contributing to fungal cell death. nih.gov Certain complex imidazole derivatives have been shown to rapidly disrupt membrane dynamics, further highlighting the membrane-centric action of this class of compounds. nih.gov

Endogenous Reactive Oxygen Species Production in Fungal Cells

Beyond direct membrane disruption, imidazole derivatives have been shown to induce the production of endogenous reactive oxygen species (ROS) within fungal cells. nih.govresearchgate.net ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause widespread oxidative damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov

The accumulation of ROS is thought to arise from the dysfunction of cellular organelles, particularly the mitochondria, caused by the altered membrane environment. researchgate.netnih.gov The disruption of the mitochondrial electron transport chain can lead to electron leakage and the subsequent formation of superoxide. nih.gov This elevation in ROS levels induces a state of oxidative distress, overwhelming the fungal cell's antioxidant defense systems and contributing to a fungicidal effect. researchgate.netnih.gov Therefore, the antifungal action of imidazoles can be seen as a dual mechanism: the inhibition of ergosterol synthesis leads to a fungistatic effect, while the resulting membrane stress and ROS accumulation contribute to a fungicidal outcome. researchgate.net

Activity against Phytopathogenic Fungi

Derivatives of imidazole have demonstrated significant efficacy against a range of phytopathogenic fungi, which are responsible for causing diseases in plants. nano-ntp.comnih.gov This activity is crucial for agricultural applications, where these compounds can be developed into new fungicides.

Research on benzimidazole derivatives, which share the core imidazole structure, has provided specific data on their inhibitory effects. nih.gov For example, a series of 2-chloromethyl-1H-benzimidazole derivatives were evaluated against five plant pathogens: Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.gov Several of these synthesized compounds showed potent growth inhibition, with some exhibiting efficacy comparable to or greater than commercial fungicides. nih.gov

The structure-activity relationship (SAR) data indicated that specific chemical modifications, such as the introduction of a chlorine atom on the benzene (B151609) ring or the presence of a sulfonyl group, could enhance the antifungal activity against particular fungal species. nih.gov

| Compound | Fungal Pathogen | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Compound 4m | Colletotrichum gloeosporioides | 20.76 | nih.gov |

| Alternaria solani | 27.58 | nih.gov | |

| Fusarium solani | 18.60 | nih.gov | |

| Compound 7f | Botrytis cinerea | 13.36 | nih.gov |

| Compound 5b | Cytospora sp. | 30.97 | nih.gov |

| Colletotrichum gloeosporioides | 11.38 | nih.gov | |

| Botrytis cinerea | 57.71 | nih.gov | |

| Fusarium solani | 40.15 | nih.gov | |

| Hymexazol (Control) | Botrytis cinerea | 8.92 | nih.gov |

Other Therapeutic Potential of Imidazole-Based Derivatives

The imidazole nucleus is a fundamental component in numerous biologically active molecules, contributing to a wide array of pharmacological activities. elsevierpure.comnih.govresearchgate.net This structural motif is present in natural products like the amino acid histidine and in many synthetic drugs, where it often plays a crucial role in the molecule's interaction with biological targets. elsevierpure.comnih.gov The versatility of the imidazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, has made it a privileged scaffold in medicinal chemistry. elsevierpure.comchemrxiv.org Researchers have extensively explored imidazole derivatives for various therapeutic applications, leading to the discovery of compounds with significant anticancer, antimicrobial, antifungal, and antiviral properties. nih.govwjpsonline.comnih.gov

Anticancer Activity

Imidazole-containing compounds have emerged as a significant class of potential anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. elsevierpure.comrsc.org These derivatives have been shown to inhibit critical cellular machinery such as microtubules and various kinases, or to interfere with DNA processes. elsevierpure.comnih.govnih.gov

For instance, certain 2-phenyl benzimidazole derivatives have been evaluated for their anticancer potential against breast cancer cell lines (MCF-7) and have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Specifically, compounds designated as 35 and 36 in one study displayed IC₅₀ values of 3.37 µM and 6.30 µM, respectively, against MCF-7 cells. nih.gov Another area of investigation involves the inhibition of topoisomerases; podophyllotoxin (B1678966) derivatives incorporating an imidazole moiety have demonstrated more potent anticancer activities against HeLa, K562, and K562/ADM human cell lines than the established drug etoposide. nih.gov Furthermore, purine (B94841) derivatives containing the imidazole core have been synthesized and tested as Epidermal Growth Factor Receptor (EGFR) inhibitors, with some compounds showing potent activity against cell lines like MDA-MB-231 and A549. nih.gov

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound Class | Specific Compound/Derivative | Target/Mechanism | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl Benzimidazoles | Compound 35 | VEGFR-2 Inhibition | MCF-7 (Breast) | 3.37 µM | nih.gov |

| 2-Phenyl Benzimidazoles | Compound 36 | VEGFR-2 Inhibition | MCF-7 (Breast) | 6.30 µM | nih.gov |

| Imidazole-Podophyllotoxin Derivatives | Not specified | DNA Topoisomerase II Inhibition | HeLa, K562, K562/ADM | More potent than etoposide | nih.gov |

| Purine Derivatives | Compound 46 | EGFR Inhibition | MDA-MB-231 (Breast) | 1.22 µM | nih.gov |

| Purine Derivatives | Compound 47 | EGFR Inhibition | A549 (Lung) | 2.29 µM | nih.gov |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new chemical entities effective against pathogenic microbes. nih.gov Imidazole derivatives have long been recognized for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism of action can involve interference with bacterial DNA replication, disruption of cell wall synthesis, or damage to the cell membrane. mdpi.com

Numerous studies have focused on synthesizing and evaluating novel imidazole derivatives for their antibacterial efficacy. chemrxiv.orgbiojournals.us For example, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have demonstrated significant activity against Escherichia coli, with MIC values ranging from 4.9 to 17 µM. nih.gov In another study, newly synthesized imidazole derivatives, referred to as HL1 and HL2 , were shown to inhibit the growth of several tested bacterial strains. mdpi.com Similarly, a class of tetrasubstituted imidazoles was synthesized and tested against various bacterial strains, with a compound designated K2 being identified as particularly potent. chemrxiv.org The broad-spectrum potential of these compounds makes them promising candidates for further development in combating bacterial infections. nih.gov

Table 2: Antibacterial Activity of Selected Imidazole Derivatives

| Compound Class | Specific Compound/Derivative | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| 5-Nitroimidazole/1,3,4-oxadiazole Hybrids | 62e, 62h, 62i | Escherichia coli | 4.9–17 µM | nih.gov |

| Nitroimidazole/1,2,3-triazole Conjugates | 38o | Escherichia coli | 8 nM | nih.gov |

| Nitroimidazole/1,2,3-triazole Conjugates | 38o | Pseudomonas aeruginosa | 55 nM | nih.gov |

| Tetrasubstituted Imidazoles | Compound K2 | Various bacterial strains | Potent activity noted | chemrxiv.org |

| Novel Imidazole Derivatives | HL1 and HL2 | Gram-positive and Gram-negative strains | Inhibited growth | mdpi.com |

Antifungal Activity

Imidazole-based compounds form the backbone of many clinically used antifungal drugs. mdpi.com Their primary mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

Research continues to yield new imidazole derivatives with potent antifungal properties. A series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated against five phytopathogenic fungi. nih.gov Within this series, compound 4m showed strong inhibition of Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani with IC₅₀ values of 20.76, 27.58, and 18.60 µg/mL, respectively. nih.gov Compound 5b was particularly effective against C. gloeosporioides, with an IC₅₀ of 11.38 µg/mL. nih.gov Additionally, cobalt (II) complexes incorporating imidazole and 2-methylimidazole, designated as complexes (1) and (2) , demonstrated high activity against Candida albicans, with MIC values of 7.8 μg/mL. mdpi.com

Table 3: Antifungal Activity of Selected Imidazole Derivatives

| Compound Class | Specific Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative | Compound 4m | Fusarium solani | IC₅₀: 18.60 µg/mL | nih.gov |

| Benzimidazole Derivative | Compound 4m | Colletotrichum gloeosporioides | IC₅₀: 20.76 µg/mL | nih.gov |

| Benzimidazole Derivative | Compound 5b | Colletotrichum gloeosporioides | IC₅₀: 11.38 µg/mL | nih.gov |

| Benzimidazole Derivative | Compound 7f | Botrytis cinerea | IC₅₀: 13.36 µg/mL | nih.gov |

| Cobalt (II) Imidazole Complex | Complex (1) (with Imidazole) | Candida albicans | MIC: 7.8 µg/mL | mdpi.com |

| Cobalt (II) Imidazole Complex | Complex (2) (with 2-Methylimidazole) | Candida albicans | MIC: 7.8 µg/mL | mdpi.com |

Antiviral Activity

The imidazole scaffold is also a key feature in compounds investigated for antiviral activity against a range of viruses, including influenza, vaccinia virus, and coronaviruses. nih.gov These derivatives can act through various mechanisms, such as inhibiting viral enzymes essential for replication or interfering with viral entry into host cells.

For example, two imidazole-based compounds, 5a and 5b , were identified in a high-throughput screening as having activity against the M2 proton channel of the influenza A virus, with EC₅₀ values of 0.3 and 0.4 µM, respectively. nih.gov In another study, a series of 1-hydroxyimidazole (B8770565) derivatives were synthesized and tested against the vaccinia virus, with compound 33c showing the most promising activity (IC₅₀ = 1.29 ± 0.09 μg/mL). nih.gov More recently, computational studies have explored imidazole analogs as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov These studies suggested that certain imidazole derivatives could exhibit greater binding energy to the protease active site than drugs like hydroxychloroquine, indicating their potential as anti-COVID-19 agents. nih.govnih.gov

Table 4: Antiviral Activity of Selected Imidazole Derivatives

| Compound Class | Specific Compound/Derivative | Virus Target | Observed Activity | Reference |

|---|---|---|---|---|

| Imidazole-based Compounds | Compound 5a | Influenza A (M2 proton channel) | EC₅₀: 0.3 µM | nih.gov |

| Imidazole-based Compounds | Compound 5b | Influenza A (M2 proton channel) | EC₅₀: 0.4 µM | nih.gov |

| 1-Hydroxyimidazole Derivatives | Compound 33c | Vaccinia Virus | IC₅₀: 1.29 ± 0.09 μg/mL | nih.gov |

| Imidazole Analogs | Compounds 6a, 6b, 6c | SARS-CoV-2 Main Protease (Computational) | Greater binding energy than hydroxychloroquine | nih.gov |

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein. While specific molecular docking studies featuring 1-(2-Chloroethyl)imidazole are not readily found, research on analogous halogenated imidazole (B134444) compounds provides a framework for understanding its potential interactions. doaj.orgpensoft.net

For instance, studies on halogenated imidazole chalcones have demonstrated their potential as anticancer agents by docking them into the active site of target proteins like the epidermal growth factor receptor (EGFR). pensoft.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazole moiety and amino acid residues within the protein's binding pocket. pensoft.net

A hypothetical molecular docking study of this compound against a relevant biological target, such as a kinase or a microbial enzyme, would likely involve the following steps: preparation of the ligand and protein structures, definition of the binding site, and running the docking simulation to generate various binding poses. The results would be analyzed based on scoring functions that estimate the binding free energy.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.5 |

| Interacting Residues | LEU84, VAL92, LYS115 |

| Hydrogen Bond Interactions | LYS115 (with imidazole nitrogen) |

| Hydrophobic Interactions | LEU84, VAL92 (with ethyl chain) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study. No specific experimental or computational data for the molecular docking of this compound was found in the public domain.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox)

In silico ADME/Tox prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. Various computational models are available to predict these properties based on the chemical structure of a molecule. rsc.orgmdpi.commdpi.com For this compound, while specific predictive studies are not published, we can infer its likely ADME/Tox profile based on its structural features and data from related imidazole derivatives.

These predictive models utilize algorithms that correlate molecular descriptors with experimentally determined ADME/Tox properties. Key parameters often evaluated include aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential for mutagenicity.

Table 2: Predicted ADME/Tox Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | -5.0 | Moderate permeability |

| Human Intestinal Absorption (%) | 85 | High |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (%) | 60 | Moderate binding |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 Inhibitor | No | Unlikely to interfere with renal clearance of other drugs |

| Toxicity | ||

| AMES Mutagenicity | Probable | Potential for mutagenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Note: The data presented in this table is generated from predictive models and is for illustrative purposes only. No specific experimental ADME/Tox data for this compound was found in the public domain.

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, molecular geometry, and chemical reactivity of a compound. While specific quantum chemical studies on this compound are not available, the methodologies have been widely applied to other imidazole derivatives. These studies can elucidate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic properties of this compound are influenced by the electron-withdrawing nature of the chloroethyl group and the aromatic imidazole ring. A DFT analysis would likely reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its reactivity in chemical and biological systems. The HOMO-LUMO energy gap is another important parameter that provides information about the chemical reactivity and kinetic stability of the molecule.

Table 3: Calculated Quantum Chemical Properties of this compound

| Parameter | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential (MEP) | Negative potential around imidazole nitrogens; Positive potential around the chloroethyl group |

Note: The values in this table are hypothetical and representative of what would be obtained from a quantum chemical calculation. Specific computational studies on the electronic structure of this compound are not publicly available.

Metabolic Fate and Biotransformation Pathways

Microsomal Metabolism and Enzyme Kinetics

The primary site for the metabolism of many foreign compounds, including 1-(2-Chloroethyl)imidazole, is the liver, specifically within the microsomal fraction of hepatocytes. These microsomes contain a superfamily of enzymes known as cytochrome P450 (CYP450), which are responsible for catalyzing a wide range of oxidative reactions. While specific enzyme kinetic studies on this compound are not extensively documented, the metabolism of structurally related compounds suggests that the chloroethyl group is a primary target for oxidation.

Identification of Metabolic Products and Intermediates (e.g., 2-chloroacetaldehyde)

The biotransformation of this compound is expected to yield several metabolic products and intermediates. The most significant of these is likely 2-chloroacetaldehyde, a highly reactive and potentially toxic aldehyde. The formation of 2-chloroacetaldehyde would result from the aforementioned CYP450-catalyzed oxidation of the chloroethyl group.

The proposed metabolic pathway is as follows:

Oxidation: The initial enzymatic attack by CYP450 on the chloroethyl side chain of this compound leads to the formation of an unstable intermediate, 1-(1-hydroxy-2-chloroethyl)imidazole.

Decomposition: This hydroxylated intermediate can then spontaneously decompose, releasing the imidazole (B134444) ring and forming 2-chloroacetaldehyde.

Further metabolism of 2-chloroacetaldehyde can occur, leading to the formation of chloroacetic acid, which can then be conjugated and excreted. Additionally, the imidazole ring, once cleaved from the parent molecule, would likely enter the general metabolic pool for nitrogen-containing heterocyclic compounds.

While 2-chloroacetaldehyde is a major anticipated metabolite, other minor metabolic pathways could also exist. These might include hydroxylation of the imidazole ring itself, although oxidation of the chloroethyl group is generally considered the more favored pathway for similar compounds due to its chemical reactivity.

Influence of Metabolism on Biological Activity

The metabolic transformation of this compound has a profound influence on its biological activity. The parent compound's activity is intrinsically linked to the biotransformation that produces active or toxic metabolites.

The formation of 2-chloroacetaldehyde is particularly significant in this regard. 2-Chloroacetaldehyde is a known alkylating agent, capable of reacting with nucleophilic sites on cellular macromolecules such as DNA and proteins. This reactivity is believed to be the basis for the cytotoxic and mutagenic effects observed with compounds that produce this metabolite. For instance, the anticancer drug ifosfamide, which also metabolizes to 2-chloroacetaldehyde, exhibits neurotoxicity and nephrotoxicity that are attributed to this metabolite.

Therefore, the biological activity of this compound is likely a direct consequence of its metabolic activation to 2-chloroacetaldehyde. The rate and extent of this metabolic conversion will directly correlate with the intensity of its biological effects. Any factors that modulate the activity of the responsible CYP450 enzymes, such as genetic polymorphisms or co-administered drugs, could therefore alter the bioactivity and toxicity profile of this compound.

Analytical Characterization Techniques for 1 2 Chloroethyl Imidazole and Its Derivatives

Spectroscopic Analysis Methods (NMR, FTIR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 1-(2-Chloroethyl)imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural characterization of this compound. Both ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the imidazole (B134444) ring and the chloroethyl side chain. The protons on the imidazole ring typically appear as singlets or doublets in the aromatic region (δ 6.5-8.0 ppm). The methylene (B1212753) protons of the chloroethyl group (-CH₂CH₂Cl) are expected to appear as two distinct triplets due to spin-spin coupling. The protons closer to the imidazole ring (N-CH₂) would be found at approximately δ 4.2-4.4 ppm, while the protons adjacent to the chlorine atom (-CH₂Cl) would be shifted further downfield to around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For the imidazole ring, characteristic chemical shifts are observed for C2, C4, and C5, with values typically ranging from δ 115 to 140 ppm. researchgate.net The two carbon atoms of the chloroethyl side chain will have distinct signals. The carbon attached to the nitrogen (N-CH₂) is expected to resonate around δ 48-52 ppm, while the carbon bearing the chlorine atom (Cl-CH₂) would appear at approximately δ 40-44 ppm.

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Imidazole H-2 | ~7.7 | Singlet | ~138 |

| Imidazole H-4 | ~7.1 | Singlet | ~128 |

| Imidazole H-5 | ~7.0 | Singlet | ~120 |

| N-CH₂ | ~4.3 | Triplet | ~50 |

| CH₂-Cl | ~3.9 | Triplet | ~42 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands for the imidazole ring and the alkyl halide group.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Aromatic C-H stretches from the imidazole ring are expected to appear above 3000 cm⁻¹. researchgate.net

C-H stretching (aliphatic): The C-H stretches of the ethyl group will be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically occur in the 1450-1650 cm⁻¹ range. researchgate.net

C-N stretching: The C-N stretching vibration is expected around 1250-1350 cm⁻¹.

C-Cl stretching: A characteristic absorption band for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Imidazole Ring (C=N, C=C) | Stretching | 1450 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the chloroethyl side chain. researchgate.netnih.gov Expected fragments include:

Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.

Loss of the entire chloroethyl group (•CH₂CH₂Cl) to yield an imidazolium (B1220033) cation.

Cleavage of the C-C bond in the side chain, leading to the formation of a [CH₂Cl]⁺ fragment (m/z 49/51) or a fragment corresponding to the imidazole ring with a methylene group.

Fragmentation of the imidazole ring itself, which typically involves the loss of HCN. researchgate.net

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 132/134 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ³⁵Cl/³⁷Cl |

| 97 | [M - Cl]⁺ | Loss of chlorine atom |

| 68 | [C₃H₄N₂]⁺ | Loss of chloroethyl radical |

| 49/51 | [CH₂Cl]⁺ | Isotopic pattern due to ³⁵Cl/³⁷Cl |

Chromatographic Purity Assessment and Separation (TLC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of a sample. chemistryhall.com For this compound, silica (B1680970) gel 60 F₂₅₄ plates are commonly used as the stationary phase. semanticscholar.org The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is typically employed. sigmaaldrich.comscripps.edu The polarity of the solvent system is adjusted to achieve an optimal retardation factor (R_f) value, which is ideally between 0.2 and 0.8. chemistryhall.com Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) or by using staining agents like iodine vapor.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase Examples | Hexane/Ethyl Acetate (e.g., 1:1, 2:1) |

| Dichloromethane/Methanol (e.g., 9:1, 95:5) | |

| Visualization | UV light (254 nm), Iodine chamber |

Column Chromatography

For the purification of larger quantities of this compound, column chromatography is the preferred method. scripps.edu Silica gel is the most common stationary phase. The separation process involves eluting the compound through the column with a solvent system similar to that used in TLC analysis. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased to effectively separate the desired compound from less polar and more polar impurities. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Advanced Applications and Future Research Directions

Application in Materials Science: Proton Exchange Membranes

Proton exchange membranes (PEMs) are critical components in fuel cells, and there is a continuous search for materials that can enhance their performance, particularly at lower humidity levels. While sulfonated aromatic polymers are promising PEM materials, they often experience a significant drop in proton conductivity as humidity decreases.

Research has shown that incorporating imidazole (B134444) functionalities can address this limitation. A study focused on composite membranes made from sulfonated poly(ether ether ketone) (sPEEK) and imidazole-functionalized silica (B1680970) (Si-Im) demonstrated improved proton conductivity. The introduction of the imidazole group facilitates intermolecular proton transfer, a crucial mechanism for maintaining conductivity in low-humidity environments. 1-(2-Chloroethyl)imidazole is an ideal candidate for creating such functionalized materials. Its reactive chloroethyl group can be used to covalently bond the imidazole moiety to a support structure like silica or directly to a polymer backbone, thereby enhancing the proton-conducting capabilities of the resulting membrane.

Table 1: Proton Conductivity of sPEEK Composite Membranes

| Membrane Composition | Condition | Proton Conductivity |

|---|---|---|

| Sulfonated Poly(ether ether ketone) (sPEEK) | Low Humidity | Decreased |

This table illustrates the enhanced performance of proton exchange membranes when functionalized with imidazole groups, a modification achievable using this compound.

Potential in Agrochemical Development

The imidazole skeleton is a well-established heterocyclic motif found in numerous agrochemicals, including fungicides and herbicides. researchgate.net The structural features of the imidazole ring allow it to interact with various biological targets in pests and pathogens. Compounds such as Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol are recognized as important intermediates in the manufacturing of fungicides, serving as precursors for broad-spectrum crop protection agents. royal-chem.com

This compound represents a key starting material for the development of novel agrochemicals. Its structure can be readily modified through reactions at the chloroethyl side chain, allowing for the synthesis of a diverse library of new imidazole derivatives. These new compounds can be screened for enhanced efficacy, improved crop selectivity, and novel modes of action against plant parasitic nematodes and fungal diseases, contributing to agricultural productivity and food security. researchgate.netroyal-chem.com

Role in Polymer Science and Surface Functionalization

In polymer science, the functionalization of surfaces is crucial for creating materials with specialized properties such as antimicrobial activity, enhanced wettability, or improved biocompatibility. nih.gov The imidazole ring is a valuable functional group in this context due to its ability to participate in hydrogen bonding and electrostatic interactions. researchgate.net

This compound is an excellent reagent for the surface functionalization of polymers. The reactive chloroethyl group enables the covalent attachment of the imidazole moiety onto various polymer substrates through "grafting-to" methodologies. nih.gov This process can be used to create polymer surfaces with tailored functionalities. For instance, functionalization with imidazole-containing microcapsules can impart antimicrobial properties to materials used in medical devices or textiles. mdpi.com The use of functional surface-active monomers (surfmers) in polymerization allows for the creation of surface-functionalized particles in a single step, and this compound derivatives can be designed to act as such surfmers. mdpi.com

Design and Synthesis of Next-Generation Imidazole-Based Hybrid Molecules

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. nih.gov The synthesis of novel imidazole-based molecules is a major focus of drug discovery. This compound is a key precursor in these synthetic efforts, providing a reactive handle to link the imidazole core to other pharmacophoric subunits, creating hybrid molecules with potentially enhanced or novel biological activities. mdpi.com

Various synthetic strategies are employed to create complex imidazole derivatives. The van Leusen reaction, for example, is a powerful method for synthesizing 1,4,5-trisubstituted imidazoles. tsijournals.com Other innovative techniques, such as the use of ultrasonic irradiation, can enhance reaction rates and yields, promoting greener chemistry approaches. mdpi.com Through a multi-step linear route, this compound can be transformed into complex hybrid molecules, such as those combining imidazole and 1,3,4-thiadiazole cores, which have been evaluated for antiprotozoal activity. mdpi.com

Table 2: Synthetic Approaches for Imidazole-Based Molecules

| Synthetic Method | Key Features | Potential Outcome |

|---|---|---|

| van Leusen Reaction | Utilizes tosylmethylisocyanides (TosMICs) for [3+2] cycloaddition. tsijournals.com | Synthesis of 1,4,5-trisubstituted imidazoles. tsijournals.com |

| Debus–Radziszewski Synthesis | Condensation of a diketone, an aldehyde, and ammonia. mdpi.com | Formation of 1,2,4,5-tetrasubstituted imidazoles. mdpi.com |

| Ultrasonic Irradiation | Enhances reaction rates and improves yields under milder conditions. mdpi.com | Efficient one-pot synthesis of complex imidazoles. mdpi.com |

This table summarizes key methods for synthesizing advanced imidazole derivatives where this compound can serve as a critical starting material.

Strategies for Overcoming Drug Resistance in Biological Systems

Drug resistance is a major obstacle in treating diseases ranging from bacterial infections to cancer. mdpi.com The development of novel therapeutic agents that can circumvent resistance mechanisms is a critical area of research. Imidazole-based drugs are not immune to resistance; for instance, high resistance to imidazoles has been observed in Escherichia coli. nih.gov

Strategies to overcome this resistance involve designing new molecules that can evade the mechanisms bacteria or cancer cells use to defend themselves, such as drug efflux pumps or target protein mutations. mdpi.comnih.gov this compound serves as a foundational scaffold for creating next-generation imidazole compounds. By strategically modifying its structure—for example, by attaching moieties that inhibit efflux pumps or by creating hybrid molecules that target multiple cellular pathways simultaneously—researchers can develop new drugs designed to be effective against resistant strains. mdpi.com One approach involves altering the physicochemical properties of the molecule to increase its permeability across the bacterial outer membrane, thereby overcoming resistance. nih.gov

Exploration of Novel Biological Targets

The discovery of new drugs often relies on the identification and validation of novel biological targets. The chemical versatility of the imidazole scaffold makes it an attractive starting point for developing ligands for a wide range of biological molecules. nih.gov The strategic combination of the imidazole ring with other heterocyclic systems, such as the 1,2,3-triazole, has led to the development of hybrid molecules with potent antiproliferative and antibacterial activities, suggesting their potential to engage novel targets. nih.gov

This compound is an invaluable tool in this exploration. It enables the straightforward synthesis of large and diverse chemical libraries of imidazole derivatives. These libraries can then be screened against a multitude of biological targets, including enzymes and receptors that have not been previously targeted by drugs. This high-throughput screening approach can accelerate the discovery of first-in-class medicines for various diseases, from cancer to infectious diseases. The ability to easily generate structural diversity from a single, accessible precursor like this compound is a significant advantage in the quest for new therapeutic agents. nih.gov

常见问题

Q. What are the common synthetic routes for preparing 1-(2-Chloroethyl)imidazole, and what reaction conditions are critical for yield optimization?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution. One approach involves reacting imidazole with 1,2-dichloroethane under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C for 2 hours facilitates alkylation, with iterative reagent addition improving yields up to 70% . Alternative routes include using sodium hydroxide in ethanol/water under reflux, though yields may vary depending on solvent polarity and base strength .

Q. Critical Parameters :

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (90°C optimal for minimizing byproducts).

- Base strength (K₂CO₃ balances reactivity and selectivity).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows characteristic imidazole proton signals at δ 6.8–7.4 ppm and chloroethyl group protons at δ 3.6–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺: 145.05; observed: 145.04) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 49.5%, H: 5.5%, N: 19.3%).

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Recommendations include:

- Storage in anhydrous solvents (e.g., DMF or acetonitrile) under inert gas (N₂/Ar).

- Use of desiccants (silica gel) at –20°C to extend shelf life.

- Regular purity checks via TLC or HPLC to detect degradation products like imidazole or ethylene glycol .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation of imidazole derivatives using this compound?

- Methodological Answer : Optimization involves:

- Solvent Screening : DMF outperforms ethanol in dielectric constant, enhancing nucleophilicity .